molecular formula C9H11NO B1648329 1-(5-Ethylpyridin-2-yl)ethanone

1-(5-Ethylpyridin-2-yl)ethanone

Cat. No.: B1648329
M. Wt: 149.19 g/mol
InChI Key: UQGODFDLOPSSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(5-ethylpyridin-2-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-6H,3H2,1-2H3

InChI Key

UQGODFDLOPSSFQ-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C(=O)C

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(5-bromopyridin-2-yl)ethanone (6.30 g, 31.5 mmol; Supplier=Kalexsyn; Lot=90) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (560 mg, 0.76 mmol) in dioxane (120 ml) was degassed by sparging with N2 for 10 minutes. Added a solution (15% w/w) of diethyl zinc in hexane (50 ml) slowly, dropwise and heated to 50° C. The orange mixture turned dark, ultimately generating a dark orange with yellow solids as it stirred at 50° C. for 30 minutes. Allowed to cool to room temperature. The reaction mixture was partitioned between EtOAc (200 ml) and water (200 ml), and the aqueous phase was extracted 2× with EtOAc. The combined organic phases were washed with brine (500 ml), dried (Na2SO4), filtered and evaporated in vacuo to give 4.14 g brown oil. Distilled under high vac using short-path distillation apparatus. BP=55° C. @ 0.32 torr to give 2.249 g of slightly tinted oil. 1H-NMR (CDCl3): δ 8.50 (d, J=1.9 Hz, 1H), 7.96 (d, J=7.9 Hz, 1H), 7.63 (dd, J=8.0, 2.2 Hz, 1H), 2.71 (m, 2H), 2.69 (s, 3H), 1.27 (t, J=7.6 Hz, 3H). HPLC: 2.011 min., 57 area % @ 210 nm; 2.012 min., 75 area % @ 254 nm. LCMS: MS (ESI—) for C10H12O m/z 150.1 (M+H)+.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
560 mg
Type
catalyst
Reaction Step One

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